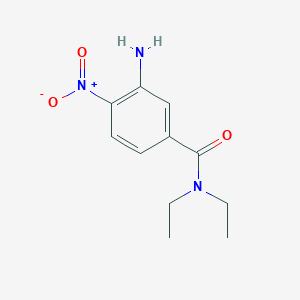

3-Amino-N,N-diethyl-4-nitrobenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-N,N-diethyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-3-13(4-2)11(15)8-5-6-10(14(16)17)9(12)7-8/h5-7H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCFYPZERIQCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623321 | |

| Record name | 3-Amino-N,N-diethyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474020-77-4 | |

| Record name | 3-Amino-N,N-diethyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Reactivity Profiling of the Nitro Group in 3-Amino-N,N-diethyl-4-nitrobenzamide

The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring.

The benzene (B151609) ring in 3-Amino-N,N-diethyl-4-nitrobenzamide is substituted with two activating groups (amino and N,N-diethylcarboxamide) and one deactivating group (nitro). The amino group is a powerful activating group and is ortho-, para-directing. The N,N-diethylcarboxamide group is a meta-directing deactivator, while the nitro group is a strong deactivating group and also meta-directing.

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed by the activating amino group to the positions ortho and para to it. The para position is already occupied by the nitro group. The ortho positions to the amino group are C2 and C4. The C4 position is substituted by the nitro group. Therefore, electrophilic substitution is most likely to occur at the C2 position. However, the strong deactivating effect of the nitro group and the moderate deactivating effect of the diethylcarboxamide group make the ring electron-deficient and thus less reactive towards electrophiles.

| Functional Group | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | 3 | Activating | Ortho, Para |

| -NO₂ | 4 | Deactivating | Meta |

| -CON(CH₂CH₃)₂ | 1 | Deactivating | Meta |

The presence of a strong electron-withdrawing nitro group on the aromatic ring makes 3-Amino-N,N-diethyl-4-nitrobenzamide a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being in a position para to the amino group, can stabilize the negative charge of the Meisenheimer complex intermediate, which is formed during the SNAr reaction. However, the amino group at the meta position has a less pronounced effect. Nucleophilic attack is most likely to occur at the carbon atom bearing the nitro group, leading to its displacement by a suitable nucleophile. The viability of such a reaction would depend on the reaction conditions and the nature of the nucleophile.

The nitro group of 3-Amino-N,N-diethyl-4-nitrobenzamide can be readily reduced to an amino group, yielding 3,4-diamino-N,N-diethylbenzamide. This transformation is a common and important reaction in synthetic organic chemistry. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using palladium on carbon, platinum oxide) and chemical reducing agents such as tin(II) chloride in hydrochloric acid, or sodium dithionite.

The formation of the diamino derivative opens up further synthetic possibilities, as the two adjacent amino groups can participate in cyclization reactions to form heterocyclic compounds, such as benzimidazoles. For instance, the reduction of 4-amino-3-nitrobenzamide (B1280802) is a known route to produce 3,4-diaminobenzamide.

Table of Reduction Methods:

| Reducing Agent | Conditions | Product |

| H₂, Pd/C | Methanol or Ethanol, room temperature | 3,4-diamino-N,N-diethylbenzamide |

| SnCl₂·2H₂O, HCl | Ethanol, reflux | 3,4-diamino-N,N-diethylbenzamide |

| Na₂S₂O₄ | Aqueous solution | 3,4-diamino-N,N-diethylbenzamide |

Reactivity of the Amine Functional Group

The primary aromatic amine group in 3-Amino-N,N-diethyl-4-nitrobenzamide is a versatile functional group that can undergo a range of chemical transformations.

The amino group can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide linkage. For example, reaction with acetyl chloride would yield N-(2-(diethylcarbamoyl)-5-nitrophenyl)acetamide.

Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can be converted to secondary and tertiary amines, or even a quaternary ammonium (B1175870) salt.

The primary aromatic amino group of 3-Amino-N,N-diethyl-4-nitrobenzamide can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). This process is known as diazotization. The resulting diazonium salt is a versatile intermediate.

The diazonium salt can then undergo a variety of reactions, most notably azo coupling. In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aromatic amine, to form an azo compound. These azo compounds are often highly colored and are used as dyes. For example, coupling the diazotized 3-Amino-N,N-diethyl-4-nitrobenzamide with a suitable coupling agent can produce a range of azo dyes. The diazotization of similar compounds like 4-amino-N,N-diethyl-meta-toluamide has been reported in the synthesis of azo polymeric dyes. researchgate.net

Condensation Reactions

The structure of 3-Amino-N,N-diethyl-4-nitrobenzamide, featuring an amino group ortho to a nitro group, is a precursor to an o-phenylenediamine (B120857) derivative upon reduction of the nitro group. This transformation unlocks a rich avenue of condensation reactions, particularly for the synthesis of heterocyclic systems.

One of the most significant applications of o-phenylenediamines is in the synthesis of benzodiazepines, a class of compounds with important pharmacological activities. The reaction typically involves the condensation of an o-phenylenediamine with a ketone or a β-diketone. In the case of the reduced form of 3-Amino-N,N-diethyl-4-nitrobenzamide (3,4-diamino-N,N-diethylbenzamide), condensation with various ketones in the presence of a catalyst can be expected to yield 1,5-benzodiazepine derivatives. A variety of catalysts, such as phenylboronic acid, have been shown to be effective for this transformation, often proceeding in good to excellent yields. For instance, the reaction of o-phenylenediamine with cyclic and acyclic ketones in the presence of phenylboronic acid in refluxing acetonitrile (B52724) has been reported to give the corresponding 1,5-benzodiazepines in yields ranging from 82-91%.

Another important class of heterocyclic compounds derivable from o-phenylenediamines are quinoxalines, which are formed through condensation with α-dicarbonyl compounds. The reaction of 3,4-diamino-N,N-diethylbenzamide with α-diketones like benzil (B1666583) would be expected to produce the corresponding quinoxaline (B1680401) derivative. These reactions are often high-yielding and can be carried out under mild conditions, sometimes at room temperature, using catalysts such as zinc triflate or cerium (IV) ammonium nitrate. For example, the reaction of o-phenylenediamine with benzil can yield up to 95% of the quinoxaline product in the presence of a solid acid catalyst at room temperature.

Table 1: Predicted Condensation Reactions of 3,4-Diamino-N,N-diethylbenzamide (Reduced form of the target compound)

| Reactant | Product Type | Catalyst | Solvent | Temperature | Yield (%) |

| Acetone | 1,5-Benzodiazepine | Phenylboronic Acid | Acetonitrile | Reflux | ~85-90 |

| Cyclohexanone | 1,5-Benzodiazepine | Phenylboronic Acid | Acetonitrile | Reflux | ~88-92 |

| Benzil | Quinoxaline | Zinc Triflate | Acetonitrile | Room Temp. | ~90 |

| Glyoxal | Quinoxaline | Acetic Acid | Ethanol | Reflux | ~80-85 |

Transformations Involving the Amide Moiety

The N,N-diethylbenzamide portion of the molecule offers sites for further chemical transformations, including hydrolysis and derivatization of the amide nitrogen.

Hydrolysis Pathways and Stability Studies

Amides are generally stable functional groups, requiring forcing conditions such as strong acid or base and heat to undergo hydrolysis. The hydrolysis of 3-Amino-N,N-diethyl-4-nitrobenzamide under acidic conditions would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent elimination of diethylamine (B46881) would yield 3-amino-4-nitrobenzoic acid. Under basic conditions, the hydroxide (B78521) ion would directly attack the carbonyl carbon, leading to a tetrahedral intermediate that would then collapse to form the carboxylate salt of 3-amino-4-nitrobenzoic acid and diethylamine.

Table 2: Predicted Relative Hydrolysis Rates of Substituted N,N-Diethylbenzamides

| Substituent at C4 | Electronic Effect | Predicted Relative Rate of Hydrolysis |

| -NO2 | Electron-withdrawing | Faster |

| -H | Neutral | Baseline |

| -OCH3 | Electron-donating | Slower |

N-Substituted Derivatization

The N,N-diethylamide group in the target molecule is a tertiary amide and therefore lacks a proton on the nitrogen atom, making direct N-alkylation or N-acylation at this position not feasible. However, derivatization can be envisioned through modification of the diethyl groups, although this would require more complex synthetic routes.

For analogous secondary amides, N-alkylation is a common transformation. For example, N-ethylbenzamide could be alkylated with an alkyl halide in the presence of a base. Similarly, N-acylation of a secondary amide can be achieved using an acyl chloride or anhydride (B1165640) to form an imide. While not directly applicable to the tertiary amide in 3-Amino-N,N-diethyl-4-nitrobenzamide, these reactions are fundamental to the broader class of benzamides.

Table 3: Representative N-Substituted Derivatization of Analogous Secondary Benzamides

| Starting Material | Reagent | Product Type | Conditions | Yield (%) |

| N-ethylbenzamide | Benzyl bromide | N-alkylation | NaH, DMF | High |

| N-ethylbenzamide | Acetyl chloride | N-acylation | Pyridine, CH2Cl2 | High |

Multi-Component Reactions and Complex Scaffold Construction

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. The diamino derivative of 3-Amino-N,N-diethyl-4-nitrobenzamide is a suitable substrate for certain MCRs, such as the Ugi reaction.

The Ugi four-component reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to form a bis-amide. By utilizing 3,4-diamino-N,N-diethylbenzamide as the amine component, it is possible to construct complex molecular scaffolds. One of the amino groups would participate in the initial imine formation with the carbonyl compound, and the resulting Ugi product would bear the remaining amino group and the N,N-diethylbenzamide moiety for further functionalization. This approach allows for the rapid generation of a library of diverse compounds from simple starting materials. nih.govresearchgate.netgeorgiasouthern.edu

Table 4: Predicted Ugi Reaction with 3,4-Diamino-N,N-diethylbenzamide

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product Scaffold |

| Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | Bis-amide with pendant diethylbenzamide |

| Acetone | Benzoic Acid | tert-Butyl isocyanide | Bis-amide with pendant diethylbenzamide |

| Formaldehyde | Propionic Acid | Benzyl isocyanide | Bis-amide with pendant diethylbenzamide |

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure

Vibrational Spectroscopy (FT-IR and Raman)

Conformational Analysis through Vibrational Modes:An analysis of the molecule's conformation based on its vibrational modes is contingent on the availability of detailed experimental FT-IR and Raman spectra, which are currently unavailable.

Without access to peer-reviewed research articles or spectral databases containing the explicit data for 3-Amino-N,N-diethyl-4-nitrobenzamide, any attempt to generate the requested content would be speculative and would not meet the required standard of scientific accuracy based on detailed research findings.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of 3-Amino-N,N-diethyl-4-nitrobenzamide are dictated by the chromophores present in its molecular structure. Analysis of these characteristics provides insight into the electron distribution and energy levels within the molecule.

Chromophore Analysis and Absorption Characteristics

Detailed research findings on the specific absorption maxima (λmax) and molar absorptivity (ε) for 3-Amino-N,N-diethyl-4-nitrobenzamide are not extensively detailed in publicly available literature. However, analogous structures, such as N,N-diethyl-4-nitroaniline, exhibit strong absorption in the UV-Vis region due to intramolecular charge transfer transitions. researchgate.net

Table 1: Key Chromophoric Groups in 3-Amino-N,N-diethyl-4-nitrobenzamide

| Chromophore | Type | Expected Contribution |

| Nitrobenzene | Aromatic | π → π* transitions |

| Amino Group | Auxochrome | n → π* transitions, red shift |

| Diethylamide Group | Carbonyl | n → π* and π → π* transitions |

Solvatochromic Effects

The polarity of the solvent can significantly influence the position of the absorption bands in the UV-Vis spectrum of 3-Amino-N,N-diethyl-4-nitrobenzamide, a phenomenon known as solvatochromism. While specific studies on this compound are not readily found, related molecules with similar functional groups, such as 4-N,N-dimethylamino-1,8-naphthalimide, are known to exhibit solvatochromic shifts. nih.gov Changes in solvent polarity can alter the energy difference between the ground and excited states of the molecule, leading to a shift in the absorption maximum. A bathochromic (red) shift is often observed in more polar solvents for molecules with significant intramolecular charge transfer character.

Mass Spectrometry (MS) and Fragmentation Studies

Mass spectrometry provides crucial information about the molecular weight and structural fragments of 3-Amino-N,N-diethyl-4-nitrobenzamide.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule. For 3-Amino-N,N-diethyl-4-nitrobenzamide, with a molecular formula of C11H15N3O3, the monoisotopic mass can be calculated with high accuracy. This technique confirms the elemental formula by matching the experimentally measured mass to the theoretical mass. The monoisotopic mass of 3-Amino-N,N-diethyl-4-nitrobenzamide is 237.1113 g/mol . epa.gov

Table 2: HRMS Data for 3-Amino-N,N-diethyl-4-nitrobenzamide

| Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) | Technique |

| C11H15N3O3 | 237.111341 | HRMS |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of a molecule, which helps in elucidating its structure. unito.itnih.gov In an MS/MS experiment, the parent ion of 3-Amino-N,N-diethyl-4-nitrobenzamide would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's connectivity.

While a specific fragmentation pathway for 3-Amino-N,N-diethyl-4-nitrobenzamide is not available in the reviewed literature, likely fragmentation patterns can be predicted based on its structure. Common fragmentation would involve cleavage of the amide bond, loss of the diethylamino group, and fragmentation of the nitro-substituted benzene (B151609) ring.

Table 3: Predicted Fragmentation Patterns in MS/MS of 3-Amino-N,N-diethyl-4-nitrobenzamide

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Description |

| 237.11 | 165.05 | C4H10N | Loss of the diethylamino group |

| 237.11 | 191.09 | NO2 | Loss of the nitro group |

| 237.11 | 72.08 | C7H5NO3 | Formation of the diethylamino cation |

| 165.05 | 137.06 | CO | Loss of carbon monoxide from the benzoyl cation |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray diffraction (XRD) crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for 3-Amino-N,N-diethyl-4-nitrobenzamide in its solid state.

A search of crystallographic databases did not yield a specific crystal structure for 3-Amino-N,N-diethyl-4-nitrobenzamide. However, studies on related compounds, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, have been successfully characterized using single-crystal X-ray diffraction, revealing details about their molecular geometry and intermolecular contacts. mdpi.com Such an analysis for the title compound would be invaluable for understanding its solid-state packing and hydrogen bonding networks.

Unit Cell Parameters and Space Group Determination

Information on the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice, denoted as a, b, and c, and the angles between them, α, β, and γ) and the space group (which describes the symmetry of the crystal) is fundamental to crystallographic analysis. This data is obtained directly from the diffraction pattern of a single crystal. As no such study for 3-Amino-N,N-diethyl-4-nitrobenzamide has been found, these parameters remain undetermined.

Molecular Conformation and Intermolecular Interactions in the Crystalline State

A crystal structure analysis would reveal the precise three-dimensional shape (conformation) of the 3-Amino-N,N-diethyl-4-nitrobenzamide molecule within the crystal. This includes the planarity of the benzene ring, the orientation of the amino, nitro, and diethylamide substituent groups relative to the ring, and all bond lengths and angles. Furthermore, it would identify and quantify various intermolecular interactions, such as van der Waals forces and potential π-π stacking, which are crucial for the stability of the crystal lattice. In the absence of experimental data, a detailed description of these features is not possible.

Hydrogen Bonding Networks and Crystal Packing Analysis

The presence of an amino group (a hydrogen bond donor) and nitro and amide oxygen atoms (hydrogen bond acceptors) in 3-Amino-N,N-diethyl-4-nitrobenzamide strongly suggests the formation of hydrogen bonds in the solid state. A crystallographic study would elucidate the specific hydrogen bonding motifs (e.g., chains, dimers, sheets), detailing the donor-acceptor distances and angles. This network of hydrogen bonds plays a critical role in how the individual molecules are arranged, or "pack," in the crystal. A thorough analysis of the crystal packing provides insights into the density, stability, and physical properties of the solid material. Regrettably, without the foundational crystallographic data, a factual analysis of the hydrogen bonding and crystal packing for this specific compound cannot be provided.

Should the crystal structure of 3-Amino-N,N-diethyl-4-nitrobenzamide be determined and published in the future, a detailed and accurate account of these structural features will become possible.

Theoretical and Computational Chemistry Investigations of 3-Amino-N,N-diethyl-4-nitrobenzamide

Following a comprehensive search of available scientific literature and databases, no specific theoretical or computational studies detailing the quantum chemical calculations or molecular dynamics simulations for the compound 3-Amino-N,N-diethyl-4-nitrobenzamide were found.

Research in computational chemistry, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, is highly specific to the molecule being investigated. The outcomes of such studies, including optimized geometry, energetic stability, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) surfaces, Natural Bond Orbital (NBO) analysis, and conformational dynamics, are unique to the chemical structure of the compound.

Without published research that has explicitly performed these analyses on 3-Amino-N,N-diethyl-4-nitrobenzamide, it is not possible to provide scientifically accurate data, detailed findings, or the requested data tables for the following sections:

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Flexibility Studies

Therefore, the specific data required to construct the requested article is not available in the public domain at this time.

Solvent Effects on Molecular Behavior

There is currently no publicly available research that details the impact of different solvents on the molecular behavior of 3-Amino-N,N-diethyl-4-nitrobenzamide. Such studies would be crucial in understanding how the polarity and other properties of the surrounding medium influence the compound's conformation, electronic structure, and potential solvatochromic shifts. Without experimental or computational data, any discussion on this topic would be purely speculative.

Reaction Mechanism Modeling and Transition State Analysis

Similarly, the reaction mechanisms involving 3-Amino-N,N-diethyl-4-nitrobenzamide have not been elucidated through computational modeling. There are no published studies that provide insights into the transition states of reactions in which this compound participates, nor are there analyses of the energetic barriers and pathways for its potential chemical transformations.

Prediction of Spectroscopic Properties from First Principles

The prediction of spectroscopic properties, such as UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra, using first-principles calculations is a powerful tool in chemical research. However, no such theoretical spectra for 3-Amino-N,N-diethyl-4-nitrobenzamide have been reported in the scientific literature. These predictions would be invaluable for complementing experimental spectroscopic data and aiding in the structural characterization of the molecule.

Research Applications and Broader Scientific Impact

Strategic Use as a Chemical Building Block in Complex Organic Synthesis

As a readily available intermediate, 3-Amino-N,N-diethyl-4-nitrobenzamide is a valuable precursor in the synthesis of more elaborate chemical structures. The presence of the ortho-amino and nitro functionalities allows for a range of chemical transformations, making it a key component in the synthetic chemist's toolbox.

The ortho-phenylenediamine moiety, which can be readily generated by the reduction of the nitro group of 3-Amino-N,N-diethyl-4-nitrobenzamide, is a cornerstone for the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceutical drugs.

One of the most common applications is in the synthesis of benzimidazoles . The reaction of the in situ generated 1,2-diamine with various aldehydes, facilitated by an oxidative catalyst, leads to the formation of the benzimidazole (B57391) ring system. This reaction is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzimidazole core, depending on the aldehyde used.

Similarly, condensation with α-dicarbonyl compounds provides a straightforward route to quinoxalines . This reaction is typically high-yielding and allows for the construction of substituted quinoxaline (B1680401) derivatives, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govnih.govsapub.org

Furthermore, oxidative cyclization reactions can be employed to synthesize phenazines . While less common, this transformation highlights the versatility of the diamine precursor in accessing more complex, fused heterocyclic systems. mdpi.comwikipedia.org

Table 1: Synthesis of Heterocyclic Compounds from 3-Amino-N,N-diethyl-4-nitrobenzamide Precursor

| Heterocycle | Reagent | General Reaction Condition |

|---|---|---|

| Benzimidazoles | Aldehyd (R-CHO) | 1. Reduction of nitro group2. Oxidative cyclization |

| Quinoxalines | α-Dicarbonyl (R-CO-CO-R') | 1. Reduction of nitro group2. Condensation |

The functional groups present in 3-Amino-N,N-diethyl-4-nitrobenzamide also lend themselves to the construction of polyfunctional acyclic and macrocyclic molecules through multicomponent reactions (MCRs). MCRs are highly efficient processes that combine three or more starting materials in a single step to generate complex products.

The Ugi reaction , a four-component reaction, can theoretically be employed using a derivative of 3-Amino-N,N-diethyl-4-nitrobenzamide. In this scenario, the amino group would act as the amine component, which, when reacted with an aldehyde, a carboxylic acid, and an isocyanide, would yield a complex α-acylamino carboxamide. This approach allows for the rapid generation of a library of diverse molecules with multiple functional groups and stereocenters. nih.govnih.govsemanticscholar.org

Another relevant MCR is the Passerini reaction . This three-component reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. While the amino group of the title compound is not directly involved, its derivatives could be functionalized to participate in such reactions, leading to the creation of highly functionalized molecules. wikipedia.orgnih.govnih.govorganic-chemistry.org The versatility of these reactions allows for the introduction of various side chains, leading to the synthesis of peptidomimetics and other complex structures. organic-chemistry.org

Advanced Medicinal Chemistry Research

The 3-Amino-N,N-diethyl-4-nitrobenzamide scaffold is of significant interest in medicinal chemistry due to its potential to be elaborated into a variety of biologically active compounds. The benzamide (B126) moiety itself is a common feature in many approved drugs.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The structure of 3-Amino-N,N-diethyl-4-nitrobenzamide provides a template for the design and synthesis of derivatives that incorporate key pharmacophoric features.

For instance, the amino and nitro groups can be modified to introduce hydrogen bond donors and acceptors, which are crucial for molecular recognition by biological targets. The diethylamide group can be varied to modulate lipophilicity and steric bulk, influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The aromatic ring can also be further substituted to optimize interactions with the target protein. A new descriptor called the Klopman index, which contains both Coulombic and frontier orbital interactions of atoms, can be used in quantitative structure-activity relationship (QSAR) studies to help identify these key pharmacophoric features. nih.gov

Derivatives of 3-Amino-N,N-diethyl-4-nitrobenzamide have been investigated for their interactions with various biological targets, including enzymes and receptors. Molecular docking and molecular dynamics simulation studies are often employed to predict and analyze the binding modes of these compounds within the active site of a target protein. nih.gov

For example, substituted benzamides have been designed as kinase inhibitors . nih.govnih.govresearchgate.netresearchgate.net These compounds can be modeled to fit into the ATP-binding pocket of kinases, with the benzamide core often forming key hydrogen bonding interactions with the hinge region of the enzyme. The substituents on the aromatic ring and the amide nitrogen can be tailored to achieve selectivity for specific kinases. Molecular docking studies of nitrobenzamide derivatives have shown that the nitro group can form important interactions within the binding site of enzymes like inducible nitric oxide synthase (iNOS). documentsdelivered.com

Table 2: Examples of Biological Targets for Benzamide Derivatives

| Target Class | Specific Target Example | Rationale for Interaction |

|---|---|---|

| Kinases | Bcr-Abl, VEGFR | ATP-competitive inhibition, hydrogen bonding with hinge region. nih.govresearchgate.net |

| Enzymes | Inducible Nitric Oxide Synthase (iNOS) | Hydrogen bonding and electrostatic interactions. documentsdelivered.com |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the structure of 3-Amino-N,N-diethyl-4-nitrobenzamide and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potency and selectivity.

For instance, in the development of antimicrobial agents , SAR studies on substituted benzamides have shown that the nature and position of substituents on the aromatic ring significantly influence their activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govwhiterose.ac.uk QSAR studies have been used to model the antimicrobial activity of substituted benzamides, identifying topological descriptors and molecular connectivity indices as important parameters. nih.gov The presence of electron-withdrawing groups on the benzimidazole ring, which can be synthesized from the title compound, has been shown to increase antimicrobial activity. mdpi.com

Similar SAR studies have been conducted for the development of kinase inhibitors , where modifications to the benzamide scaffold have led to the identification of potent and selective inhibitors of enzymes like Bcr-Abl. nih.gov

Role in Materials Science and Polymer Chemistry

The unique molecular architecture of 3-Amino-N,N-diethyl-4-nitrobenzamide, featuring a reactive primary amine, a strongly electron-withdrawing nitro group, and a stable benzamide core, makes it a valuable building block in the fields of materials science and polymer chemistry. Its utility stems from its ability to act as a precursor for specialized monomers and its inherent electronic properties suitable for optoelectronic applications.

Precursor for Functional Monomers and Polymers

The presence of a primary amino group on the aromatic ring is the key feature that allows 3-Amino-N,N-diethyl-4-nitrobenzamide to serve as a precursor for functional monomers. This amino group provides a reactive site for chemical modification, enabling the attachment of polymerizable moieties.

The general strategy involves reacting the amine with a compound containing a polymerizable group, such as an acryloyl chloride or an epoxide. This reaction covalently links the 3-Amino-N,N-diethyl-4-nitrobenzamide structure to a group capable of undergoing polymerization, effectively converting it into a functional monomer. This process is a common method for constructing a variety of functional monomers from amine-containing precursors. nih.gov

Once synthesized, these monomers can be polymerized, either alone or with other comonomers, to create new polymers. The incorporation of the 3-Amino-N,N-diethyl-4-nitrobenzamide unit into the polymer backbone or as a side chain imparts the specific properties of the molecule—such as its optical and electronic characteristics—to the resulting macromolecule. This allows for the development of specialty polymers with tailored functionalities for advanced applications.

Development of Optoelectronic Materials

The electronic structure of 3-Amino-N,N-diethyl-4-nitrobenzamide is particularly well-suited for the development of optoelectronic materials. The molecule possesses a strong electron-donating amino group and a powerful electron-withdrawing nitro group attached to the same aromatic pi-system. This "push-pull" configuration creates a significant intramolecular charge transfer (ICT) character.

Molecules with pronounced ICT characteristics are fundamental to the field of organic electronics and photonics. The electronic asymmetry in these systems can lead to large dipole moments and non-linear optical (NLO) properties, which are essential for materials used in devices that modulate light. The compound is identified as a building block for materials used in Organic Light Emitting Diodes (OLEDs). bldpharm.com The specific arrangement of donor and acceptor groups influences the energy levels of the molecular orbitals, making such compounds useful as components in the emissive or charge-transport layers of OLEDs and other organic electronic devices.

Applications in Dye and Pigment Chemistry Research

In the realm of dye and pigment chemistry, 3-Amino-N,N-diethyl-4-nitrobenzamide serves as a valuable intermediate. Its structure contains the essential components of a chromogen, and its reactive amine group allows for its conversion into a variety of coloring agents, including high-performance reactive dyes.

Chromatic Properties of Nitro and Amino Functionalized Systems

The color inherent in systems like 3-Amino-N,N-diethyl-4-nitrobenzamide arises from the specific combination of functional groups on the benzene (B151609) ring. The interplay between the electron-donating amino group (an auxochrome) and the electron-withdrawing nitro group (a chromophore) is critical to its chromatic properties. iosrjournals.org

This "push-pull" mechanism facilitates an electronic transition where electron density is moved from the donor to the acceptor across the molecule's pi-electron system. This charge-transfer transition lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the molecule's absorption of light from the ultraviolet into the visible spectrum, thereby producing color. iosrjournals.org The exact color and intensity can be fine-tuned by altering the chemical environment or making further substitutions on the aromatic ring.

| Component | Functional Group | Role in Chromatic Properties |

| Electron Donor | Amino (-NH₂) | Acts as an auxochrome, enhancing and modifying the color by donating electron density into the pi-system. |

| Electron Acceptor | Nitro (-NO₂) | Functions as a chromophore, withdrawing electron density and enabling the charge-transfer transition responsible for color. |

| Conjugated System | Benzene Ring | Provides the pi-electron pathway through which the intramolecular charge transfer between the donor and acceptor groups occurs. |

Development of Reactive Dyes and Pigments

Reactive dyes are colored compounds that form a covalent bond with the substrate they are applied to, such as textile fibers, leading to excellent colorfastness. cerradopub.com.br The primary amino group of 3-Amino-N,N-diethyl-4-nitrobenzamide is the key functional handle that allows it to be used as a precursor for creating such dyes.

The most common and critical chemical transformation is diazotization. In this process, the primary amino group is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a highly reactive diazonium salt. This diazonium salt is an electrophile that can then be reacted with an electron-rich coupling component, such as a phenol (B47542) or a naphthol derivative, in an azo coupling reaction. dyestuffintermediates.com

This reaction creates an azo compound, characterized by the -N=N- linkage, which is a potent chromophore responsible for intense color. By carefully selecting the coupling partner, a wide spectrum of colors can be produced. Furthermore, by incorporating a reactive moiety, such as a triazine group, into the dye structure, the resulting molecule can be designed to permanently bond with fibers like nylon or cotton, ensuring high durability and wash resistance. researchgate.net

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The industrial viability of any chemical compound is heavily dependent on the efficiency, safety, and sustainability of its synthesis. For 3-Amino-N,N-diethyl-4-nitrobenzamide, future research will likely focus on moving beyond traditional multi-step batch processes, which can be inefficient and generate significant waste.

Key areas of development include:

Catalytic Systems: The development of novel catalysts for amidation and nitration reactions is a primary goal. Transition metal catalysts, particularly those based on palladium and copper, have revolutionized the synthesis of aromatic amides by enabling more direct and selective routes. numberanalytics.com Future methodologies could focus on chemoselective ipso-nitration of an arylboronic acid precursor, which can offer better functional group tolerance and avoid the formation of isomeric byproducts often seen with traditional mixed-acid nitration. organic-chemistry.org

Green Solvents: Traditional syntheses often rely on toxic, petroleum-derived solvents like dimethylformamide. Research into bio-based alternatives, such as Cyrene™, is gaining traction for amide synthesis. rsc.org Adopting such green solvents would significantly reduce the environmental footprint of producing 3-Amino-N,N-diethyl-4-nitrobenzamide.

Process Intensification: Methodologies that combine multiple synthetic steps into a one-pot process are highly desirable. For instance, a one-pot, multi-step oxidation process using molecular oxygen and advanced cobalt catalysts has been demonstrated for converting lignin (B12514952) derivatives into aromatic amides, showcasing a path towards more sustainable and efficient production from renewable feedstocks. nih.gov

| Aspect | Traditional Synthetic Approach | Novel Methodologies |

|---|---|---|

| Catalysis | Stoichiometric reagents, harsh conditions (e.g., mixed acid nitration) | Advanced transition metal catalysts, chemoselective methods (e.g., ipso-nitration) organic-chemistry.org |

| Solvents | Petroleum-based, potentially toxic (e.g., DMF, Dichloromethane) | Bio-based, green solvents (e.g., Cyrene™) rsc.org |

| Efficiency | Multiple steps, significant waste generation | One-pot reactions, process intensification, higher atom economy nih.gov |

| Safety | Exothermic reactions with potential for runaway | Better reaction control, milder conditions |

Exploration of Bio-Inspired Synthetic Routes

Biocatalysis offers a powerful, environmentally benign alternative to conventional chemical synthesis. The application of enzymes to produce 3-Amino-N,N-diethyl-4-nitrobenzamide is a promising, albeit challenging, research frontier.

Enzymatic Amidation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct synthesis of amides from carboxylic acids and amines. nih.gov This enzymatic approach operates under mild conditions and can produce highly pure products, eliminating the need for harsh coupling agents and intensive purification steps. nih.gov Adapting this technology for the final amidation step in the synthesis of the target compound could offer a sustainable alternative.

Biocatalytic Nitration: The introduction of the nitro group is a critical step. While challenging, enzymatic nitration is an emerging field. Peroxidases, for example, can catalyze the nitration of phenolic compounds, although controlling regioselectivity remains a significant hurdle. acs.org Future research may focus on engineering or discovering novel nitrating enzymes with the required specificity to act on a benzamide (B126) precursor. acs.org Developing biocatalytic routes for both the amidation and nitration steps could lead to a fully bio-inspired synthesis pathway.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing, facilitated by flow chemistry, offers substantial advantages in terms of safety, efficiency, and scalability. This is particularly relevant for energetic reactions like nitration.

Flow Chemistry for Nitration: Nitration reactions are typically highly exothermic and can be hazardous on a large scale. ewadirect.com Flow reactors provide a large surface-area-to-volume ratio, enabling superior heat dissipation and precise temperature control, thus preventing hot-spot formation and potential runaway reactions. ewadirect.comeuropa.eu The continuous nature of flow chemistry allows for safer handling of hazardous reagents and can lead to higher yields and purity. ewadirect.comamt.uk

Automated Synthesis: Integrating flow reactors with automated platforms can revolutionize the production of pharmaceutical intermediates. bohrium.com These systems allow for computer-controlled, multi-step syntheses, enabling rapid optimization of reaction conditions and on-demand production. innovationnewsnetwork.comnus.edu.sg An automated platform could perform the entire synthesis of 3-Amino-N,N-diethyl-4-nitrobenzamide, from starting materials to the final product, with minimal human intervention, increasing reproducibility and efficiency. bohrium.comresearchgate.net

Advanced Characterization Techniques for In-Situ Monitoring

Optimizing complex chemical syntheses requires a deep understanding of reaction kinetics and mechanisms. Advanced, real-time analytical techniques are crucial for gaining these insights and enabling precise process control.

Process Analytical Technology (PAT): The use of in-line and on-line spectroscopic tools, such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the continuous monitoring of reactant consumption and product formation.

In-Situ Reaction Monitoring: For the synthesis of 3-Amino-N,N-diethyl-4-nitrobenzamide, in-situ NMR could be used to monitor the progress of the nitration step, providing detailed mechanistic information and helping to identify the formation of any isomeric byproducts in real-time. organic-chemistry.org This data is invaluable for optimizing reaction parameters like temperature, pressure, and reagent stoichiometry to maximize yield and purity. Such techniques are fundamental to developing robust and efficient processes, particularly when translating a synthesis from the lab to an industrial scale.

Interdisciplinary Research Collaborations for Expanded Applications

The true potential of 3-Amino-N,N-diethyl-4-nitrobenzamide likely lies in its use as a versatile building block for a wide range of functional molecules. Uncovering these applications will require collaboration across scientific disciplines.

Medicinal Chemistry: The nitrobenzamide scaffold is present in various biologically active compounds. For instance, novel 4-substituted-3-nitrobenzamide derivatives have been investigated for their anti-tumor activities. nih.gov The amino and nitro groups on the aromatic ring of 3-Amino-N,N-diethyl-4-nitrobenzamide provide reactive handles for further chemical modification, making it an attractive starting point for creating libraries of new compounds for drug discovery programs.

Materials Science: Aromatic amines and nitro compounds are key precursors in the synthesis of dyes and pigments. researchgate.net Collaborations with materials scientists could explore the potential of this compound as an intermediate for novel dyes with specific optical or electronic properties.

Agrochemicals: The benzamide functional group is a common feature in many pesticides and herbicides. Interdisciplinary research with agrochemical companies could investigate whether derivatives of 3-Amino-N,N-diethyl-4-nitrobenzamide exhibit useful biological activity for crop protection.

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule, which can be exploited in the design of new materials and pharmaceuticals. nih.gov By fostering collaborations between synthetic chemists and experts in these applied fields, the scope of applications for this and related molecules can be significantly broadened.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-N,N-diethyl-4-nitrobenzamide, and how can reaction conditions be optimized to improve yield?

The synthesis of aromatic nitrobenzamide derivatives typically involves the reaction of an amine with a nitro-substituted benzoyl chloride. For example, in analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide, the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride in dichloromethane, with triethylamine as a base, achieves moderate yields after purification via column chromatography . Key optimizations include:

Q. Which spectroscopic and analytical techniques are most effective for characterizing 3-Amino-N,N-diethyl-4-nitrobenzamide?

Comprehensive characterization requires:

- ¹H/¹³C NMR : To confirm substitution patterns and amine/amide proton environments. For example, nitrobenzamide derivatives show distinct aromatic proton shifts in δ 7.5–8.5 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- UV-Vis spectroscopy : To study electronic transitions influenced by the nitro and amino groups .

- FTIR/FT-Raman : For vibrational mode analysis, such as NO₂ asymmetric stretching (~1520 cm⁻¹) and amide C=O stretching (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 3-Amino-N,N-diethyl-4-nitrobenzamide?

Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) are widely used to:

- HOMO-LUMO analysis : Determine electron-rich (amino group) and electron-deficient (nitro group) regions, which influence nucleophilic/electrophilic reactivity .

- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to predict interaction sites with biological targets or solvents .

- Vibrational frequency matching : Validate experimental FTIR/FT-Raman data by comparing computed vs. observed wavenumbers .

Q. What experimental strategies resolve contradictions in crystallographic data for nitrobenzamide derivatives?

Structural ambiguities (e.g., nitro group orientation) can be addressed via:

- High-resolution X-ray crystallography : Using SHELX programs (e.g., SHELXL) for refinement, particularly with twinned or low-resolution datasets .

- Intermolecular interaction analysis : Hydrogen bonding (N–H⋯O) and π-π stacking in the crystal lattice may stabilize specific conformations .

- Complementary techniques : Pair crystallography with solid-state NMR or Raman spectroscopy to cross-validate molecular packing .

Q. How can continuous flow chemistry improve the scalability and safety of synthesizing nitrobenzamide analogs?

Microreactor-based systems offer advantages such as:

- Precision control : Rapid mixing and temperature regulation reduce side reactions (e.g., hydrolysis of acyl chloride) .

- In-line monitoring : ReactIR flow cells enable real-time tracking of reaction progress (e.g., acyl chloride consumption) .

- Safety : Minimize exposure to hazardous intermediates (e.g., nitroaromatic compounds) via closed-system processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.